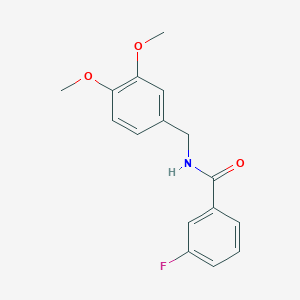

N-(3,4-dimethoxybenzyl)-3-fluorobenzamide

Vue d'ensemble

Description

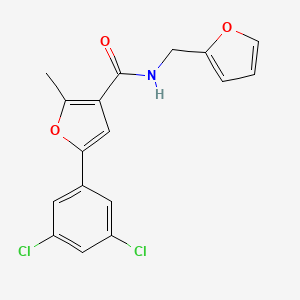

“N-(3,4-dimethoxybenzyl)-3-fluorobenzamide” is a compound that contains a benzamide group, which is a carboxamide derived from benzoic acid, and a 3,4-dimethoxybenzyl group, which is a benzyl group substituted with two methoxy groups at the 3 and 4 positions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through the reaction of the appropriate amine (3,4-dimethoxybenzylamine) with 3-fluorobenzoic acid in the presence of a coupling agent .Molecular Structure Analysis

The molecular structure of this compound would include a benzamide moiety, a fluorine atom on the benzene ring, and a 3,4-dimethoxybenzyl group .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could influence its reactivity and the electron distribution within the molecule .Applications De Recherche Scientifique

Self-Assembled Monolayers (SAMs)

The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety in SAMs. These monolayers are frequently used in various applications. The protective group enhances the solubility and stability of the precursor, but it becomes cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid). SAMs formed using this protective group exhibit the same structure and quality as those obtained from the respective unprotected thiols .

Antibiotic Structure–Activity Relationships

N-(3,4-dimethoxybenzyl)-N-ethyl-N-methylethanaminium iodide is an intermediate compound synthesized from this benzamide. It plays a role in the synthesis of antibiotics and contributes to understanding structure–activity relationships in antimicrobial agents .

Biological and Medicinal Applications

The compound’s aromatic structure and functional groups make it relevant in drug discovery and development. While specific applications may vary, it has been investigated for its potential in treating cancer, hypercholesterolemia, and other medical conditions. Further studies are needed to explore its full therapeutic potential .

Antioxidant Properties

The presence of methoxy groups in the benzamide structure suggests potential antioxidant activity. Researchers may explore its ability to scavenge free radicals and protect cells from oxidative damage .

Anti-Inflammatory and Analgesic Effects

Given its structural features, N-(3,4-dimethoxybenzyl)-3-fluorobenzamide could be evaluated for anti-inflammatory and analgesic properties. These applications are crucial in managing pain and inflammation-related disorders .

Anti-Microbial and Anti-Fungal Properties

The benzamide’s fluorine substitution and aromatic character may contribute to its antimicrobial and antifungal effects. Researchers could investigate its efficacy against various pathogens and fungal strains .

Potential Sorafenib Analog

Sorafenib, a kinase inhibitor used in cancer therapy, contains a similar fluorobenzamide moiety. Researchers might explore the compound as a potential sorafenib analog or evaluate its kinase inhibition activity .

Surface Chemistry and Material Science

Beyond biological applications, the protective group’s stability under specific conditions (e.g., Pd-catalyzed C-C bond formation) makes it useful in surface chemistry and material science. Researchers can leverage this stability for functionalizing surfaces and designing novel materials .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-20-14-7-6-11(8-15(14)21-2)10-18-16(19)12-4-3-5-13(17)9-12/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFBNQRPUJZIQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxybenzyl)-3-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4762663.png)

![N-(3-chlorobenzyl)-4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzamide](/img/structure/B4762672.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4762673.png)

![6-(2-furyl)-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4762697.png)

![methyl (4-{[(2,6-diethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4762714.png)

![{1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B4762724.png)

![6-(3-chloro-4-fluorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4762729.png)

![N-(3-bromophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4762734.png)

![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4762741.png)

![4-{[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4762751.png)